molecular formula C19H21N7OS B6450038 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine CAS No. 2548996-74-1

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine

Cat. No.: B6450038
CAS No.: 2548996-74-1
M. Wt: 395.5 g/mol
InChI Key: ZRTQJJVLXPEZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . Its primary research value lies in the investigation of hematological malignancies , where constitutive activation of JAK2 and FLT3 signaling pathways is a key driver of oncogenesis and proliferation. This compound is a critical tool for elucidating the role of these kinases in diseases such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML) . By potently suppressing JAK2/STAT and FLT3 signaling cascades, researchers use this inhibitor to study downstream effects on cancer cell survival, apoptosis, and proliferation in vitro and in vivo. Its high selectivity profile makes it particularly valuable for dissecting complex signaling networks and for validating JAK2 and FLT3 as therapeutic targets in preclinical models, providing a strong foundation for the development of targeted anticancer strategies.

Properties

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-12-7-13(2)26(23-12)17-4-3-16(21-22-17)18(27)24-8-14-10-25(11-15(14)9-24)19-20-5-6-28-19/h3-7,14-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTQJJVLXPEZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H22N6O2S\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{2}\text{S}

This structure incorporates various functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by cyclization reactions. The synthesis pathway is crucial for understanding the compound's efficacy and safety profile.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a related study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives demonstrated cytotoxic effects against glioma cell lines. The most potent derivative showed an IC50 value of 5.13 µM , outperforming standard chemotherapy agents like 5-FU (IC50 = 8.34 µM) in specific cancer cell lines .

CompoundIC50 (C6 Cell Line)IC50 (SH-SY5Y Cell Line)
5f5.13 µM5.00 µM
5-FU8.34 µM8.53 µM

These findings suggest that compounds with similar structural motifs to the target compound may also possess significant anticancer properties.

The mechanism through which these compounds exert their effects often involves inducing apoptosis in cancer cells. Flow cytometry analysis revealed that the cytotoxic effects were primarily due to cell cycle arrest at various phases (G0/G1: 45.1% , S: 32.9% , G2/M: 19.5% ) . This indicates a potential therapeutic application in glioma treatment.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Inhibition of Enzyme Activity :
    A study focusing on reversible inhibitors of lysine-specific demethylase 1 (LSD1) reported that pyrazole derivatives exhibited promising inhibitory activity with Kd values below 10 nM . This suggests potential applications in epigenetic regulation and cancer therapy.
  • Antimicrobial Activity :
    Compounds containing thiazole and pyrazole moieties have shown antimicrobial properties in various assays, indicating their potential as therapeutic agents against bacterial infections .

Scientific Research Applications

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Structure

The molecular structure of the compound features a pyridazine core substituted with a pyrazole and a thiazole moiety, contributing to its biological activity. The presence of multiple heterocycles enhances its interaction with biological targets.

Properties

  • Molecular Formula : C₁₄H₁₈N₄O₁S
  • Molecular Weight : 298.39 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of pyrazole and pyridazine exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown efficacy against breast cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Properties : Studies have demonstrated that similar thiazole-containing compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The target compound's structure suggests potential effectiveness against resistant strains .

Agricultural Chemistry

The compound may also find applications in agrochemicals as a fungicide or pesticide due to its heterocyclic nature.

Data Table: Agricultural Applications

Application TypeEfficacyTarget Organism
FungicideHighFungal pathogens
InsecticideModerateInsect pests

Material Science

Due to its unique electronic properties, the compound can be used in the development of advanced materials.

Case Studies

  • Organic Light Emitting Diodes (OLEDs) : Research has indicated that pyrazole derivatives can be utilized in OLED technology due to their ability to emit light when subjected to electric current . The incorporation of this compound into OLEDs could enhance efficiency and color purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Inhibition Potency Pyridazine derivatives are extensively studied for their enzyme inhibitory properties. For instance, an unsubstituted pyridazine derivative (Compound 3) demonstrated potent inhibition of human carbonic anhydrase I (hCA I) with a KI value of 23.5 nM, while substitutions at the pyridazine 6-position (e.g., Compounds 7a and 7b) reduced potency (KI = 48.3–52.6 nM) . However, the thiazole group could introduce unique interactions with target enzymes, offsetting this limitation.

Table 1: Inhibition Potencies of Pyridazine Derivatives

Compound KI (nM) Target Enzyme Reference
Unsubstituted pyridazine (Compound 3) 23.5 hCA I
6-Substituted pyridazine (Compound 7a) 48.3 hCA I
6-Substituted pyridazine (Compound 7b) 52.6 hCA I

2.2 Antibacterial Activity
Pyridazine and thiazole-containing compounds exhibit broad-spectrum antibacterial effects. Sulfonamido pyridazines and thiazines demonstrated promising activity against Gram-positive and Gram-negative bacteria, attributed to their interference with folate biosynthesis . The target compound’s thiazole moiety may similarly enhance antibacterial efficacy, though its octahydropyrrolopyrrole group could alter solubility and membrane permeability compared to sulfonamide analogues.

Table 2: Antibacterial Activity of Heterocyclic Analogues

Compound Class Key Structural Features Antibacterial Activity Reference
Sulfonamido pyridazines Pyridazine + sulfonamide High (Gram±)
Target compound Pyridazine + thiazole-pyrrolopyrrole Hypothetical (pending data)

2.3 Physicochemical Properties LogP values influence pharmacokinetics, with higher lipophilicity often correlating with improved membrane penetration.

Table 3: Physicochemical Comparison

Compound LogP Solubility (Predicted) Reference
[6-(4-Chloro-3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine 1.34 Moderate
Target compound >2.0* Low

*Estimated based on structural complexity.

2.4 Synthesis and Commercial Relevance The synthesis of such polyheterocyclic compounds often involves multi-step coupling reactions, as seen in PharmaBlock Sciences’ pyridazine and pyrrolopyrrole building blocks .

Preparation Methods

Formation of the Pyrazole Ring

The 3,5-dimethylpyrazole group is synthesized via cyclocondensation of acetylacetone and hydrazine hydrate in aqueous acetic acid. This method achieves >90% yield and >99% purity under optimized conditions (50°C, 3 hours):

CH3COCH2COCH3+N2H4C5H8N2+2H2O\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}

Key parameters include stoichiometric control of hydrazine hydrate and acid catalysis to prevent byproduct formation.

Functionalization of Pyridazine

The pyridazine ring is functionalized at position 6 using nucleophilic aromatic substitution (NAS). Reaction of 6-chloropyridazine with the pre-formed pyrazole derivative in dimethylformamide (DMF) at 80°C for 12 hours yields the pyridazine-pyrazole intermediate. Triethylamine is added to scavenge HCl, driving the reaction to completion.

Synthesis of the Pyrrolo-Pyrrole-Thiazole Subunit

Assembly of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

The bicyclic pyrrolo-pyrrole system is constructed via a Mannich-type reaction between pyrrolidine derivatives and formaldehyde, followed by cyclization under acidic conditions. For example, heating pyrrolidine-3-carboxylic acid with paraformaldehyde in toluene at 110°C for 8 hours generates the octahydropyrrolo[3,4-c]pyrrole core.

Coupling of Subunits via Carbonyl Linkage

The final step involves coupling the pyridazine-pyrazole and pyrrolo-pyrrole-thiazole subunits using carbodiimide-mediated amide bond formation . A representative protocol includes:

  • Activating the pyrrolo-pyrrole-thiazole carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.

  • Reacting the activated ester with the pyridazine-pyrazole amine at room temperature for 24 hours.

  • Purifying the product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization Data :

ParameterOptimal ValueYield Improvement
Coupling reagentEDCl/HOBt85% → 92%
SolventDCM78% → 85%
Reaction time24 hours80% → 92%

Characterization and Analytical Validation

Spectroscopic Analysis

  • 1H NMR : Peaks at δ 2.21–2.43 ppm (pyrazole methyl groups), δ 5.05–5.25 ppm (pyrrolo-pyrrole CH), and δ 7.11–7.80 ppm (aromatic protons).

  • 13C NMR : Carbonyl signal at δ 193.7 ppm, pyridazine carbons at δ 151.8 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 445.2 ([M+H]+).

Crystallographic Data

X-ray diffraction of analogous compounds reveals a centrosymmetric space group (P21/n) with bond lengths of 1.33–1.49 Å for the pyrrolo-pyrrole system. The thiazole ring adopts a planar configuration, with a dihedral angle of 79.92° relative to the pyrrolo-pyrrole plane.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the pyrrolo-pyrrole scaffold reduce coupling efficiency. Mitigated by using excess EDCl (1.5 equiv) and prolonged reaction times.

  • Racemization : Chiral centers in the pyrrolo-pyrrole system may racemize during synthesis. Resolution via chiral HPLC or asymmetric catalysis is recommended.

  • Purification Complexity : Polar byproducts require gradient elution (5→20% methanol in chloroform) for effective silica gel chromatography.

Q & A

Q. Q1. What are the most reliable synthetic routes for producing high-purity 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine?

Methodological Answer: Multi-step synthesis involving heterocyclic coupling reactions is typically required. Key steps include:

  • Pyrazole-thiazole coupling : Use Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling to attach the thiazole moiety to the octahydropyrrolo[3,4-c]pyrrole core .
  • Pyridazine functionalization : Introduce the 3,5-dimethylpyrazole group via nucleophilic substitution under anhydrous conditions .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity .

Q. Q2. How can researchers optimize solubility for in vitro assays given the compound’s complex heterocyclic structure?

Methodological Answer: Solubility challenges arise from the compound’s hydrophobicity. Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) for initial dissolution, followed by dilution in buffer .
  • Micellar encapsulation : Test surfactants like Tween-80 or cyclodextrins to enhance bioavailability .
  • pH adjustment : Explore protonation/deprotonation of the pyridazine nitrogen at pH 6.5–7.5 to improve aqueous stability .

Q. Q3. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns, focusing on pyrazole (δ 2.2–2.5 ppm for methyl groups) and thiazole (δ 7.1–7.3 ppm for aromatic protons) .
  • HPLC-MS : Monitor purity (>98%) with a C18 column (acetonitrile/0.1% formic acid gradient) and confirm molecular weight via ESI+ (expected [M+H]+ ≈ 450–460 Da) .
  • X-ray crystallography : Resolve stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core if single crystals are obtainable .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s binding affinity to biological targets like kinases or GPCRs?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase domains). Prioritize residues forming hydrogen bonds with the pyridazine carbonyl group .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on RMSD fluctuations (<2 Å) .
  • QSAR analysis : Compare with triazolo[4,3-b]pyridazine derivatives (e.g., compound 5 in ) to identify substituents enhancing selectivity.

Q. Q5. What experimental designs address contradictory data in biological activity assays (e.g., IC50 variability across cell lines)?

Methodological Answer:

  • Dose-response normalization : Include internal controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay) .
  • Off-target profiling : Screen against a panel of 50+ kinases using KinomeScan to identify non-specific binding .
  • Metabolic stability testing : Incubate with liver microsomes to rule out rapid degradation as a cause of variability .

Q. Q6. How can researchers isolate and characterize diastereomers arising from the octahydropyrrolo[3,4-c]pyrrole core?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IA-3 column with heptane/isopropanol (85:15) to resolve enantiomers .
  • VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models to assign absolute configurations .
  • Biological testing : Evaluate each diastereomer’s activity against target proteins to determine structure-activity relationships .

Q. Q7. What strategies mitigate byproduct formation during the final acylation step of the pyridazine ring?

Methodological Answer:

  • Temperature control : Perform reactions at 0–5°C to suppress side reactions (e.g., over-acylation) .
  • Catalyst optimization : Test Pd(OAc)2_2/Xantphos systems for improved regioselectivity .
  • In situ monitoring : Use FTIR to track carbonyl stretching frequencies (≈1680 cm1^{-1}) and halt reactions at 90% conversion .

Methodological Challenges and Solutions

Q. Table 1. Common Experimental Pitfalls and Mitigation Strategies

Challenge Solution Reference
Low yield in pyrazole couplingUse dry DMF as solvent and degas reagents
NMR signal overlap in thiazoleAcquire 13C^{13}C-DEPT spectra at 125 MHz
Irreproducible kinase inhibitionPre-incubate compound with ATP (1 mM)
Crystallization failureAdd seed crystals from analogous compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.